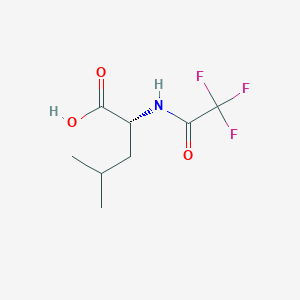
3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is a compound that features a thiophene ring, an isopropyl(methyl)amino group, and a prop-2-yn-1-amine group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal–Knorr synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the alkyne group can produce alkenes or alkanes.
Applications De Recherche Scientifique
3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and amino groups allows for various interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
2-Aminothiophene: Contains an amino group attached to the thiophene ring.
3-(2-Bromoethyl)thiophene: Features a bromoethyl group instead of the isopropyl(methyl)amino group.
Uniqueness
3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H18N2S |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
3-[5-[[methyl(propan-2-yl)amino]methyl]thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C12H18N2S/c1-10(2)14(3)8-12-7-11(9-15-12)5-4-6-13/h7,9-10H,6,8,13H2,1-3H3 |
Clé InChI |
ZRDVHVAFBIYCQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CC1=CC(=CS1)C#CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B13638151.png)
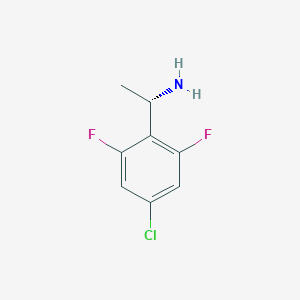
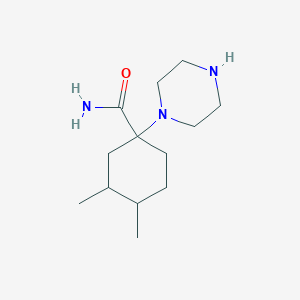


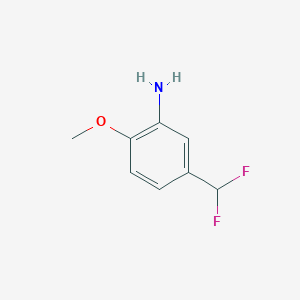
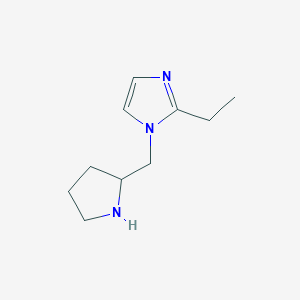


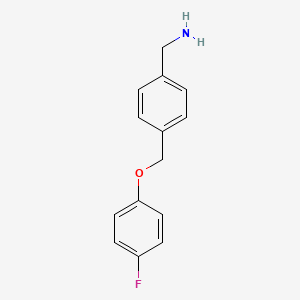
![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)

